4-Ethynyl-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-ethynyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H7N3/c1-3-5-4-9(2)8-6(5)7/h1,4H,2H3,(H2,7,8) |
InChI Key |
QUYAQUWNFALUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-1-methyl-1H-pyrazole with ethynyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
4-Ethynyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between 4-Ethynyl-1-methyl-1H-pyrazol-3-amine and related compounds:
Structural and Functional Analysis
Substituent Effects on Reactivity
- Ethynyl Group (C4) : The ethynyl group in This compound is expected to enhance reactivity in cycloaddition reactions (e.g., click chemistry), unlike the ethoxy group in 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine , which may stabilize the molecule via electron donation .
- Trifluoromethyl (C3) : The CF₃ group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine increases lipophilicity and metabolic stability, making it suitable for medicinal chemistry applications .
Synthetic Methodologies Copper-Mediated Coupling: N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was synthesized using cesium carbonate and copper(I) bromide under mild conditions (35°C, 48 hours), albeit with a low yield (17.9%) . Vilsmeier–Haack Reagent: In contrast, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (a pyrazolo-pyrimidine analog) was synthesized via Vilsmeier–Haack formylation, achieving an 82% yield .
Physicochemical Properties
- Melting Points : The cyclopropyl derivative exhibits a defined melting point (104–107°C), while 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is provided as a solution for research, suggesting lower crystallinity .
- Solubility : The ethoxy group in 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine may improve aqueous solubility compared to the ethynyl or CF₃ analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
